N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. This scaffold is substituted at position 7 with a 4-methoxyphenyl group and at position 3 with an acetamide moiety linked to a 2,4-dimethoxyphenyl substituent. The molecule’s structural complexity arises from the integration of methoxy groups, which enhance solubility and modulate electronic properties, and the acetamide linker, which facilitates hydrogen bonding and target recognition in biological systems .
The methoxy substituents on the aryl rings likely influence pharmacokinetic parameters such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-29-15-6-4-14(5-7-15)17-12-32-22-21(17)24-13-26(23(22)28)11-20(27)25-18-9-8-16(30-2)10-19(18)31-3/h4-10,12-13H,11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXYKUAJKDZOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and other pharmacological effects.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from appropriate precursors through condensation reactions followed by cyclization processes. Structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, showing significant cytotoxic effects. The mechanism of action appears to involve the inhibition of critical cellular pathways involved in cancer proliferation.
- Case Study 1 : A study reported that this compound exhibited an IC50 value of 6.2 µM against the HCT-116 colon carcinoma cell line, indicating potent activity compared to standard chemotherapeutics .
- Case Study 2 : Another investigation revealed that the compound was effective against breast cancer cell lines (MCF-7), with IC50 values of 27.3 µM, showcasing its potential as a therapeutic agent in oncology .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis. It is believed to induce apoptosis in cancer cells through:
- Inhibition of Tyrosine Kinases : The thienopyrimidine scaffold is known to inhibit tyrosine kinase activity, which is crucial for cancer cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Pharmacological Effects Beyond Anticancer Activity
In addition to its anticancer properties, this compound has been investigated for other pharmacological effects:
- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
- Antioxidant Activity : The presence of methoxy groups often correlates with enhanced antioxidant properties .
Data Summary Table
Comparison with Similar Compounds
Electronic and Steric Effects
- Methoxy vs. However, methoxy groups improve water solubility, as seen in the target compound .
- Positional Isomerism : The 2,4-dimethoxy substitution in the target compound provides a distinct electronic profile compared to 3,4-dimethoxy (), influencing interactions with hydrophobic binding pockets .
Limitations and Data Gaps
- Missing Physicochemical Data : Melting points and solubility parameters are unreported for most analogues, limiting comparative analysis .
- Biological Assays : While and highlight anti-inflammatory and antiproliferative activities in related acetamide derivatives, specific data for the target compound and its direct analogues are absent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
